molecular formula C7H5FN2O B13905501 7-fluoro-1H-indazol-4-ol

7-fluoro-1H-indazol-4-ol

Cat. No.: B13905501
M. Wt: 152.13 g/mol
InChI Key: COERKYUCQSNLHL-UHFFFAOYSA-N
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Description

7-Fluoro-1H-indazol-4-ol is a heterocyclic aromatic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1H-indazol-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization under acidic conditions to yield the indazole core. The hydroxyl group can be introduced via selective oxidation or substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to facilitate the cyclization process and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1H-indazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

7-Fluoro-1H-indazol-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 7-fluoro-1H-indazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1H-indazole: Lacks the fluorine and hydroxyl groups, resulting in different chemical properties.

    2H-indazole: A tautomeric form with distinct reactivity.

    7-chloro-1H-indazol-4-ol: Similar structure but with a chlorine atom instead of fluorine, leading to different biological activities.

Uniqueness: The fluorine atom increases the compound’s stability and lipophilicity, while the hydroxyl group provides additional sites for chemical modification .

Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

7-fluoro-1H-indazol-4-ol

InChI

InChI=1S/C7H5FN2O/c8-5-1-2-6(11)4-3-9-10-7(4)5/h1-3,11H,(H,9,10)

InChI Key

COERKYUCQSNLHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1O)C=NN2)F

Origin of Product

United States

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